molecular formula C9H14N2O2 B1467756 3-(4-Cyanopiperidin-1-yl)propanoic acid CAS No. 1864093-33-3

3-(4-Cyanopiperidin-1-yl)propanoic acid

Cat. No. B1467756
M. Wt: 182.22 g/mol
InChI Key: JWIIXVPPBFTJBG-UHFFFAOYSA-N
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Description

3-(4-Cyanopiperidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol. It is used in the field of pharmaceutical testing .

Scientific Research Applications

  • Synthetic Applications in Alkaloid Synthesis :

    • 3-(4-Cyanopiperidin-1-yl)propanoic acid derivatives have been utilized in the synthesis of bridged tetracyclic indole systems, key intermediates in the synthesis of bridged indole alkaloids, a class of compounds with significant pharmaceutical applications (Bosch, Feliz, & Bennasar, 1984).
  • Development of Light Stabilizers :

    • Derivatives of 3-(4-Cyanopiperidin-1-yl)propanoic acid have been synthesized for use as polymeric hindered amines light stabilizers, important for enhancing the durability and longevity of various materials (Deng Yi, 2008).
  • Intermediate in Drug Synthesis :

    • 3-Cyanopiperidin-2,6-diones, derived from 3-(4-Cyanopiperidin-1-yl)propanoic acid, are key intermediates in the synthesis of several drugs and natural products. Their synthesis was achieved through environmentally friendly conditions, highlighting the compound's significance in green chemistry (Paprocki, Berłożecki, & Ostaszewski, 2019).
  • Structural Analysis in Crystallography :

    • Compounds related to 3-(4-Cyanopiperidin-1-yl)propanoic acid have been synthesized and analyzed using single-crystal X-ray analysis, providing insights into molecular structures and interactions (Kumarasinghe, Hruby, & Nichol, 2009).
  • Applications in Corrosion Inhibition :

    • Derivatives of 3-(4-Cyanopiperidin-1-yl)propanoic acid have been investigated as inhibitors of mild steel corrosion, demonstrating the compound's utility in industrial applications (Olasunkanmi & Ebenso, 2019).
  • Synthesis of Novel Urease Inhibitors :

    • Novel compounds synthesized from 3-(4-Cyanopiperidin-1-yl)propanoic acid have shown potential as urease inhibitors, suggesting applications in the development of therapeutic agents (Nazir et al., 2018).

properties

IUPAC Name

3-(4-cyanopiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c10-7-8-1-4-11(5-2-8)6-3-9(12)13/h8H,1-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIIXVPPBFTJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Cyanopiperidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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